(+)-Lyoniresinol 9'-O-glucoside
Description
Contextualization within Lignan (B3055560) Phytochemistry and Glycosides
(+)-Lyoniresinol 9'-O-glucoside belongs to the broad class of natural products known as lignans (B1203133). nih.gov Lignans are a diverse group of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. targetmol.com This biosynthetic origin places them within the larger phenylpropanoid pathway, a fundamental route for the synthesis of a wide array of plant secondary metabolites. The core structure of this compound is (+)-lyoniresinol, which is a specific type of lignan.
The addition of a glucose molecule to the (+)-lyoniresinol core structure via a glycosidic bond results in the formation of this compound. This process of glycosylation, the attachment of a sugar moiety to a non-sugar molecule (an aglycone), is a common modification in plant biochemistry. Glycosylation can significantly alter the physical and chemical properties of the aglycone, such as its solubility, stability, and bioavailability. In the case of this compound, the glucose is attached at the 9'-position of the lyoniresinol (B1220985) structure. tandfonline.com
Academic Significance and Research Trajectory of Lignan Glycosides
Lignan glycosides, as a group, are of significant interest to researchers due to their widespread distribution in the plant kingdom and their diverse range of reported biological activities. Academic research has explored their potential roles in various biological processes, including antioxidant, antimicrobial, and anti-inflammatory activities. targetmol.comnih.gov The study of these compounds is often linked to the investigation of the therapeutic properties of traditional medicinal plants.
The research trajectory for lignan glycosides often begins with their isolation and structural elucidation from natural sources. This is followed by in vitro and in vivo studies to determine their biological effects and to understand their mechanisms of action. The presence of the glycosidic linkage is a key area of investigation, as it can influence how the compound is metabolized and interacts with biological systems.
Scope and Objectives of Research on this compound
Research on this compound has primarily focused on its isolation from various plant species, its chemical characterization, and the investigation of its biological properties. The compound has been identified in a number of plants, including those from the Lycium, Gardenia, and Phyllostachys genera. jfda-online.comresearchgate.nettebubio.com
The main objectives of the research into this specific lignan glycoside include:
Isolation and Identification: Developing methods to extract and purify this compound from plant materials and to confirm its chemical structure using spectroscopic techniques.
Biological Activity Screening: Investigating the potential bioactivities of the compound, with a particular focus on its antioxidant, antimicrobial, and hypoglycemic effects. researchgate.nettebubio.com
Understanding Structure-Activity Relationships: Elucidating how the chemical structure of this compound contributes to its observed biological effects.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈O₁₃ | nih.gov |
| Molecular Weight | 582.6 g/mol | nih.gov |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | tandfonline.com |
| CAS Number | 87585-32-8 | jfda-online.com |
Table 2: Reported Natural Sources of this compound
| Plant Species | Part of Plant | Reference |
| Lycium barbarum | Root bark | tebubio.com |
| Lycium chinense | Root bark | nih.gov |
| Gardenia jasminoides | Herbs | chemfaces.com |
| Phyllostachys heterocycla | Bamboo-sheath | jfda-online.com |
| Aegle marmelos | Bark | medchemexpress.com |
| Stemmadenia minima | Root barks | tandfonline.com |
Table 3: Detailed Research Findings on the Hypoglycemic Effect of this compound in a Streptozotocin-Induced Diabetic Mouse Model
In this study, this compound was referred to as LGP1.
| Parameter | Treatment Group | Result |
| Fasting Blood Glucose (FBG) | LGP1 (80 mg/kg/day) for 14 days | Significant decrease to 10.0 ± 1.8 mmol/L compared to model control (15.5 ± 4.6 mmol/L) |
| Fasting Insulin (B600854) (FINS) | LGP1 (80 mg/kg/day) for 14 days | 16.83 ± 2.25 µIU/ml |
| Bcl-2 protein expression in kidney | LGP1 treatment | Enhanced expression compared to untreated diabetic mice |
| Caspase-3, -8, -9, and Bax protein expression in kidney | LGP1 treatment | Markedly decreased expression |
Properties
IUPAC Name |
2-[[7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O13/c1-36-16-7-13(8-17(37-2)22(16)31)20-15(11-40-28-26(35)25(34)23(32)19(10-30)41-28)14(9-29)5-12-6-18(38-3)24(33)27(39-4)21(12)20/h6-8,14-15,19-20,23,25-26,28-35H,5,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQRNPDHSJDAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (7'R)-(+)-Lyoniresinol 9'-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038922 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87585-32-8 | |
| Record name | (7'R)-(+)-Lyoniresinol 9'-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038922 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 - 180 °C | |
| Record name | (7'R)-(+)-Lyoniresinol 9'-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038922 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Botanical Distribution of + Lyoniresinol 9 O Glucoside
Plant Families and Genera as Sources of the Compound
The distribution of (+)-Lyoniresinol 9'-O-glucoside is not confined to a single plant family; rather, it has been discovered in various unrelated families, highlighting its widespread, albeit specific, occurrence in the plant kingdom. The following subsections provide a detailed overview of the primary plant sources of this compound.
The genus Lycium, belonging to the Solanaceae family and commonly known as goji berry or wolfberry, is a significant source of this compound. Research has consistently isolated this compound from the root bark of these plants.
Detailed findings indicate that this compound is obtained from the root bark of Lycium barbarum. nordicbiosite.comtargetmol.combioscience.co.uktebubio.com Similarly, it has been isolated from the root barks of Lycium chinense. nih.gov The presence of this compound in these species suggests its potential role in the plant's defense mechanisms or other physiological processes.
| Plant Species | Family | Plant Part | Compound Isolated | Reference(s) |
| Lycium barbarum | Solanaceae | Root Bark | This compound | nordicbiosite.comtargetmol.combioscience.co.uktebubio.com |
| Lycium chinense | Solanaceae | Root Bark | This compound | nih.gov |
Gardenia jasminoides, a member of the Rubiaceae family, is another notable botanical source of this compound. chemfaces.com This evergreen shrub, commonly known as cape jasmine, has been found to contain this lignan (B3055560) compound. While one study mentions the isolation of a related new lignin (B12514952) glucoside, (+)-(7S,8R,8′R)-lyoniresinol 9-O-β-d-(6″-Otrans-sinapoyl)glucopyranoside, from G. jasminoides, other sources confirm the presence of this compound itself. chemfaces.comnih.gov
| Plant Species | Family | Plant Part | Compound Isolated | Reference(s) |
| Gardenia jasminoides | Rubiaceae | Herbs | This compound | chemfaces.com |
The genus Quercus, commonly known as oak and belonging to the Fagaceae family, has also been identified as a source of this compound. Specifically, a study on the heartwood of European oak, Quercus petraea, led to the isolation of this compound among other known lignan glycosides. researchgate.net
| Plant Species | Family | Plant Part | Compound Isolated | Reference(s) |
| Quercus petraea | Fagaceae | Heartwood | This compound | researchgate.net |
Stemmadenia minima, a species from the Apocynaceae family, is a documented source of this compound. Research has shown that this compound can be isolated from the root barks of this plant. nih.gov
| Plant Species | Family | Plant Part | Compound Isolated | Reference(s) |
| Stemmadenia minima | Apocynaceae | Root Bark | This compound | nih.gov |
The genus Acanthus, part of the Acanthaceae family, is another source of lignan glucosides, including this compound. Studies have reported the presence of (+)-lyoniresinol-3-alpha-O-beta-D-glucopyranoside, a synonym for this compound, in both Acanthus ilicifolius and Acanthus ebracteatus. nih.gov Specifically, from the aerial parts of Acanthus ilicifolius, along with other lignan glucosides, this compound has been isolated. nih.gov
| Plant Species | Family | Plant Part | Compound Isolated | Reference(s) |
| Acanthus ilicifolius | Acanthaceae | Aerial Part | (+)-Lyoniresinol 3a-O-beta-glucopyranoside | nih.govnih.gov |
| Acanthus ebracteatus | Acanthaceae | Not specified | (+)-Lyoniresinol 3a-O-beta-glucopyranoside | nih.gov |
The genus Phyllostachys, a type of bamboo from the Poaceae family, is a confirmed source of lyoniresinol (B1220985) glucosides. An extract from the bamboo-sheath of Phyllostachys heterocycla was found to contain this compound as one of its major ingredients. biocrick.com Interestingly, a separate source indicates that the enantiomer, (-)-Lyoniresinol 9'-O-glucoside, is also purified from the bamboo-sheath of Phyllostachys heterocycla. pureonebio.comtargetmol.cn A review of the Phyllostachys genus notes the presence of various lignans (B1203133), though it does not explicitly mention this compound in Phyllostachys pubescens.
| Plant Species | Family | Plant Part | Compound Isolated | Reference(s) |
| Phyllostachys heterocycla | Poaceae | Bamboo-sheath | This compound | biocrick.com |
| Phyllostachys heterocycla | Poaceae | Bamboo-sheath | (-)-Lyoniresinol 9'-O-glucoside | pureonebio.comtargetmol.cn |
Vaccinium myrtillus
Commonly known as bilberry, Vaccinium myrtillus is recognized for its rich composition of anthocyanins and other polyphenols. bohrium.commdpi.comnih.gov While extensive research has been conducted on the phytochemical profile of its leaves and fruits, the presence of lignan glycosides has been noted in the genus. mdpi.comresearchgate.netnih.gov Specifically, studies on Vaccinium oldhami, a related species, have led to the isolation of lignan glycosides such as lyoniside (B1256259) and ssioriside (B189702) from its twigs. researchgate.net However, current scientific literature does not specifically report the isolation of this compound from Vaccinium myrtillus.
Cestrum diurnum
Cestrum diurnum, also known as day-blooming jasmine, is a plant belonging to the Solanaceae family. Phytochemical investigations of the Cestrum genus have revealed the presence of various classes of compounds, including saponins (B1172615) and flavonoids. While research on Cestrum parqui has led to the isolation of several lignans, and studies on Cestrum diurnum have identified a norlignan glycoside named cestrumoside from its leaves, the specific presence of this compound in Cestrum diurnum has not been documented in the available scientific literature.
Aegle marmelos
Aegle marmelos, commonly referred to as bael, is a significant medicinal plant in traditional systems of medicine. contaminantdb.ca Scientific studies have confirmed the presence of this compound in this plant. The compound, which is also known by the synonym (+)-Lyoniresinol 3α-O-β-D-glucopyranoside, has been successfully isolated from the bark of Aegle marmelos. contaminantdb.camedchemexpress.com
| Plant Name | Part of Plant | Compound Isolated | Reference |
| Aegle marmelos | Bark | This compound | contaminantdb.camedchemexpress.com |
Cinnamomum Species
The genus Cinnamomum comprises a variety of aromatic trees and shrubs, with Cinnamomum verum (true cinnamon) being a prominent member. Phytochemical analyses of different Cinnamomum species have revealed a diverse array of compounds, including a range of lignans. However, based on the current body of scientific literature, the specific isolation of this compound from any Cinnamomum species has not been reported.
Strobilanthes sarcorrhiza
Strobilanthes sarcorrhiza is a member of the Acanthaceae family. pharmacyjournal.inefloras.org The genus Strobilanthes is known to be a source of various phytochemicals, including flavonoids, terpenoids, and other phenolic compounds. tmrjournals.comupm.edu.my While general phytochemical screenings have been performed on different Strobilanthes species, there is no specific mention in the current scientific literature of the isolation of this compound from Strobilanthes sarcorrhiza. pharmacyjournal.inefloras.orgtmrjournals.comupm.edu.myijpsm.com
Antidesma membranaceum
Antidesma membranaceum is a species within the Phyllanthaceae family. Phytochemical studies on the genus Antidesma have led to the identification of various compounds. However, a review of the current scientific literature does not indicate that this compound has been isolated from Antidesma membranaceum.
Smilax microphylla
Smilax microphylla is a plant species whose rhizomes have been a subject of phytochemical investigation. Research on the constituents of Smilax microphylla has led to the isolation of a new lignan derivative, identified as lyoniresinol-9-O-8"-syringylglycerol ether. It is important to note that while this compound is a derivative of lyoniresinol, it is structurally distinct from this compound. The current scientific literature does not report the presence of this compound in Smilax microphylla.
Vitis thunbergii
The investigation of chemical constituents in Vitis thunbergii has led to the isolation of several lignan glycosides. While compounds such as (+)-lyoniresinol-2a-O-β-D-glucopyranoside have been identified as primary antioxidants in the stems of this plant, the direct isolation of this compound (also known as (+)-lyoniresinol 3α-O-β-D-glucopyranoside) has not been explicitly detailed in the available research. researchgate.net However, literature that discusses the chemical profile of Vitis thunbergii also references the isolation of (+)-lyoniresinol 3α-O-β-D-glucopyranoside from other plant sources, indicating its relevance within the broader context of plant lignan research. researchgate.net
Tarenna attenuata (Parent compound lyoniresinol)
The parent compound, lyoniresinol, has been successfully isolated from Tarenna attenuata, a plant belonging to the Rubiaceae family. Studies on the whole plant have led to the identification of numerous lignans and neolignans. Specifically, research has documented the isolation of mixed lignan-neolignans from this species. researchgate.netresearchgate.net The presence of lyoniresinol derivatives underscores the plant's rich and complex phytochemical composition.
Distribution within Plant Organs
This compound has been isolated from a variety of plant tissues across different species. This distribution highlights the compound's role as a secondary metabolite in these plants. The specific organs where this compound has been identified are detailed in the table below.
| Plant Species | Family | Plant Organ | Reference |
| Lycium barbarum | Solanaceae | Root Bark | |
| Stemmadenia minima | Apocynaceae | Root Bark | researchgate.net |
| Aegle marmelos | Rutaceae | Bark | |
| Gardenia jasminoides | Rubiaceae | Herbs | |
| Phyllostachys heterocycla | Poaceae | Bamboo-sheath |
Chemotaxonomic Implications of this compound Occurrence
The distribution of lignans, including this compound and its derivatives, holds significant value in the field of chemotaxonomy, which uses chemical constituents to classify and understand the relationships between plants.
Lignans and neolignans are considered important chemotaxonomic markers in various plant families. For instance, in the family Thymelaeaceae, lignans are recognized as key chemotaxonomic indicators for the genus Wikstroemia. Similarly, within the Rubiaceae family, the profiles of compounds like alkaloids in the tribe Naucleeae and flavonoids in the genus Galium have been utilized for taxonomic differentiation.
While the broad class of lignans serves as a useful taxonomic tool, specific chemotaxonomic studies focusing on the distribution of this compound to delineate relationships within the genera Vitis or Tarenna are not extensively detailed in the current body of research. The presence of this compound in diverse families such as Solanaceae, Apocynaceae, Rutaceae, and Poaceae suggests a wide-ranging biosynthetic capability among different plant lineages. researchgate.net Further research is required to establish the specific chemotaxonomic significance of this particular lignan glycoside at the genus and species level.
Extraction Techniques for Lignan Glycosides from Plant Matrices
The initial and crucial step in isolating this compound is its extraction from the plant material. The choice of extraction technique is paramount and is dictated by the physicochemical properties of lignan glycosides.
Solvent-based extraction remains a primary method for obtaining lignan glycosides from plant tissues. The selection of an appropriate solvent is critical for efficiently extracting these polar compounds.
Lignan glycosides, including this compound, are more hydrophilic compared to their aglycone forms. mdpi.com Consequently, polar solvents are most effective for their extraction. mdpi.comnih.gov Aqueous mixtures of alcohols, such as methanol (B129727) or ethanol (B145695), are commonly employed. mdpi.com The addition of water to the alcohol (typically 5-30%) enhances the penetration of the solvent into the plant matrix, thereby facilitating the extraction of polar lignans. frontiersin.orgresearchgate.net Concentrations of 70–100% aqueous ethanol or methanol are frequently used for extracting lignan glycosides. mdpi.com For very polar lignan glycosides, pure water may also be a suitable solvent. mdpi.comresearchgate.net
The choice between methanol and ethanol often depends on laboratory preference, while less polar solvents like dichloromethane (B109758) or n-hexane are generally not effective for the primary extraction of glycosides. mdpi.comresearchgate.net The temperature of extraction is another important parameter; temperatures ranging from room temperature to the boiling point of the solvent are used, with temperatures between 40°C and 70°C often favored to minimize microbial growth and aid extraction. frontiersin.orggoogle.com
Table 1: Solvent-Based Extraction Parameters for Lignan Glycosides
| Parameter | Details | Rationale |
|---|---|---|
| Solvent Type | Methanol, Ethanol, Aqueous mixtures of these alcohols | Lignan glycosides are polar molecules, requiring polar solvents for effective solubilization. mdpi.comnih.gov |
| Solvent Concentration | Typically 70-100% aqueous alcohol. mdpi.com Pure water can be used for highly polar glycosides. mdpi.com | Adding water to alcohol improves solvent penetration into the plant matrix. frontiersin.orgresearchgate.net |
| Temperature | Varies from room temperature to the solvent's boiling point (e.g., 40°C - 70°C). frontiersin.orggoogle.com | Higher temperatures can increase extraction efficiency, but must be controlled to prevent degradation. frontiersin.org |
| Solid-to-Liquid Ratio | Generally ranges from 1:5 to 1:20 (g/mL). mdpi.com | Ensures adequate mixing and solvent contact with the plant material. google.com |
To overcome the limitations of conventional solvent extraction, such as long extraction times and high solvent consumption, advanced extraction technologies have been developed. These methods offer more efficient and environmentally friendly alternatives. mdpi.com
Techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are noted for being rapid and efficient. mdpi.comfrontiersin.org These technologies can significantly reduce the amount of solvent needed and shorten the extraction time. mdpi.com For instance, ultrasound sonication can be optimized for temperature and time to maximize the yield of lignans from plant material. frontiersin.org While these advanced methods are well-established for lignans in general, their specific application for the extraction of this compound is an area of ongoing research.
Chromatographic Fractionation and Purification Strategies
Following extraction, the crude extract contains a complex mixture of compounds. A series of chromatographic techniques are required to fractionate this mixture and isolate this compound in its pure form. nih.gov
Column chromatography is a fundamental technique for the initial fractionation of the crude plant extract. This method separates compounds based on their differential adsorption to a solid stationary phase.
The crude extract is typically subjected to column chromatography using stationary phases like silica (B1680970) gel, alumina, or polyamide. scispace.com The separation relies on the polarity of the compounds. A solvent system (mobile phase) of increasing polarity is used to elute the compounds from the column. Nonpolar compounds elute first, followed by compounds of increasing polarity. This technique allows for the separation of broad fractions, concentrating the lignan glycosides into specific fractions which can then be taken for further purification. While effective for gross separation, column chromatography often provides moderate resolution and may require subsequent purification steps. scispace.com
Droplet Counter-Current Chromatography (DCCC) is a highly effective all-liquid separation technique, particularly suited for the purification of polar compounds like glycosides, thus avoiding irreversible adsorption issues associated with solid-phase chromatography. scispace.comslideshare.net
DCCC operates on the principle of liquid-liquid partitioning. wikipedia.org The separation of a solute occurs based on its partition coefficient between two immiscible liquid phases: a stationary liquid phase and a mobile liquid phase that passes through it as a stream of droplets. wikipedia.orgnih.gov The apparatus consists of multiple vertical columns connected in series. slideshare.net Gravity drives the movement of the mobile phase droplets through the stationary phase. slideshare.net Compounds that are more soluble in the mobile phase travel through the columns more quickly, while those with higher solubility in the stationary phase are retained longer, leading to separation. wikipedia.org This technique has been successfully applied to the separation of a wide array of natural products, including various glycosides and lignans. scispace.comwikipedia.org The selection of the biphasic solvent system is crucial and often involves mixtures such as chloroform, methanol, and water. wikipedia.org
For the final stage of purification to obtain high-purity this compound, semi-preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique offers high resolution and is capable of separating closely related compounds. thermofisher.com
Semi-preparative HPLC utilizes smaller particle size columns and lower flow rates compared to large-scale preparative HPLC, allowing for high-resolution separation while still accommodating sufficient sample load for isolation. thermofisher.com In one study, this compound was identified as the major component in an extract of mousouchiku (Phyllostachys edulis) through HPLC analysis, and was subsequently isolated. biocrick.com This underscores the utility of HPLC in not only analyzing the composition of an extract but also in isolating the target compounds. The fractions collected from the HPLC system contain the purified compound, which can then be verified for identity and purity using analytical techniques. thermofisher.com
Table 2: Chromatographic Techniques for this compound Purification
| Technique | Principle | Stationary Phase | Mobile Phase | Application |
|---|---|---|---|---|
| Column Chromatography | Adsorption | Silica gel, Alumina, Polyamide scispace.com | Gradient of organic solvents | Initial fractionation of crude extract. scispace.com |
| Droplet Counter-Current Chromatography (DCCC) | Liquid-liquid partitioning wikipedia.org | Immiscible liquid wikipedia.org | Immiscible liquid (droplets) slideshare.net | Purification of polar compounds like glycosides. scispace.com |
| Semi-Preparative HPLC | High-resolution partitioning | Reversed-phase (e.g., C18) or normal-phase columns thermofisher.com | Typically a mixture of solvents (e.g., acetonitrile, water) | Final purification to achieve high purity. thermofisher.combiocrick.com |
Isolation and Chromatographic Purification Methodologies
Chromatographic Techniques
Thin-Layer Chromatography (TLC) is an essential analytical and preparative technique used in the fractionation of plant extracts to isolate specific compounds like this compound. Its primary application in this context is to monitor the separation achieved by column chromatography and to identify fractions containing the target compound.
In the isolation of lignan (B3055560) glycosides, a crude extract obtained from a plant source, such as the roots of Averrhoa carambola, is often subjected to column chromatography over silica (B1680970) gel. As different solvent mixtures (the mobile phase) are passed through the column, fractions are collected sequentially. TLC is then employed to analyze these fractions. A small aliquot of each fraction is spotted onto a TLC plate, which is a glass or aluminum sheet coated with a thin layer of an adsorbent material, typically silica gel.
The TLC plate is then developed in a sealed chamber containing a suitable solvent system. The choice of solvent system is critical for achieving good separation of the components in the fractions. For lignan glycosides, which are moderately polar compounds, various mixtures of solvents are tested to find the optimal mobile phase that allows for a clear separation of the target compound from other substances. The separation is based on the differential partitioning of the compounds between the stationary phase (the silica gel) and the mobile phase.
After the solvent front has moved a sufficient distance up the plate, the plate is removed and dried. The separated compounds appear as spots on the plate. While some compounds are colored and can be seen directly, many, including this compound, are colorless and require a visualization method to be detected. A common method is to spray the plate with a reagent, such as a 10% solution of sulfuric acid in ethanol (B145695), followed by heating. This process chars the organic compounds, making them visible as dark spots.
By comparing the position (Rf value) of the spots in the fractions to that of a reference standard of this compound (if available), or by analyzing the spot patterns, researchers can identify which fractions contain the desired compound. These fractions are then combined for further purification steps.
The following table summarizes a representative TLC system used in the analysis of fractions during the isolation of lignan glycosides.
| Parameter | Description |
| Stationary Phase | Silica gel plates |
| Mobile Phase | A mixture of solvents such as ethyl acetate (B1210297), methanol (B129727), and water in varying ratios (e.g., 4:1:0.1, 7:3:0.3, 6:4:1) is often used for the separation of lignan glycosides. |
| Visualization | Spraying with 10% sulfuric acid in 50% ethanol followed by heating. |
| Application | Monitoring fractions from column chromatography for the presence of this compound. |
This systematic application of TLC allows for the efficient tracking of this compound throughout the purification process, ultimately leading to its isolation in a pure form for further structural elucidation and biological studies.
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been the cornerstone in the structural determination of (+)-Lyoniresinol 9'-O-glucoside. By analyzing the behavior of atomic nuclei in a magnetic field, researchers have been able to map out the carbon and hydrogen framework of the molecule and the spatial relationships between atoms.
One-dimensional NMR provides fundamental information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule.
The ¹H-NMR spectrum , recorded in methanol-d4, reveals distinct signals for the protons in both the aglycone and the glucose units. Key signals include a singlet at δ 6.56, attributed to the H-6 proton, and another singlet at δ 6.42, corresponding to the two equivalent protons H-2' and H-6' on the terminal aromatic ring. The anomeric proton of the glucose moiety (Glc H-1) appears as a doublet at δ 4.28 with a coupling constant of 8.0 Hz, characteristic of a β-glucosidic linkage. Another key signal, a doublet at δ 4.41 (J = 6.0 Hz), is assigned to the H-7' proton.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the ¹³C spectrum.
Table 1: ¹H NMR Spectroscopic Data for this compound (in Methanol-d₄)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-6 | 6.56 | s | |
| H-2', H-6' | 6.42 | s | |
| H-7' | 4.41 | d | 6.0 |
| Glc H-1 | 4.28 | d | 8.0 |
Note: This table represents a selection of key assigned protons. A complete list of proton signals is required for full structural confirmation.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in Methanol-d₄)
| Position | δ (ppm) |
| C-1 | 152.5 |
| C-2, C-6 | 119.4 |
| C-3, C-5 | 116.6 |
| C-4 | 153.8 |
| Glc C-1 | 103.7 |
| Glc C-2 | 75.0 |
| Glc C-3 | 78.07 |
| Glc C-4 | 71.5 |
| Glc C-5 | 78.03 |
| Glc C-6 | 62.6 |
Note: This table represents a selection of key assigned carbons. A complete list of carbon signals is required for full structural confirmation.
Two-dimensional NMR experiments were crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other. This is particularly useful for tracing the spin systems within the tetralin and glucose moieties.
HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) is a powerful technique that shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting different fragments of the molecule, for example, linking the glucose unit to the aglycone by observing a correlation between the anomeric proton (Glc H-1) and the C-9' carbon of the lyoniresinol (B1220985) core. It also helps in placing the methoxy (B1213986) groups on the aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is essential for determining the relative stereochemistry of the molecule, such as the cis or trans relationships of substituents on the tetralin ring.
Through the combined interpretation of these 1D and 2D NMR experiments, the complete planar structure and relative stereochemistry of this compound were unequivocally determined.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental formula of a compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the precise molecular formula of a compound. For this compound, HR-ESI-MS analysis would typically show a prominent ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high accuracy of the mass measurement allows for the calculation of a unique elemental composition, C₂₈H₃₈O₁₃, which corresponds to a molecular weight of 582.2312. This experimental value would be compared to the theoretical mass for the proposed structure, and a close match provides strong evidence for the assigned formula.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 605.2204 | Data not available |
| [M-H]⁻ | 581.2239 | Data not available |
Note: Specific experimental "Found m/z" values from published literature are required for a complete data table.
Fast Atom Bombardment Mass Spectrometry (FABMS) is another soft ionization technique that can be used to determine the molecular weight of thermally labile and non-volatile compounds like glycosides. In a positive-ion FABMS experiment, this compound would be expected to show a pseudomolecular ion such as [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the intact molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of plant extracts, LC-MS can be used to isolate this compound from a complex mixture and subsequently provide its mass spectrum. This is useful not only for identification but also for the quantification of the compound in a given sample. Tandem mass spectrometry (LC-MS/MS) can further be employed to fragment the parent ion, providing additional structural information based on the observed fragmentation patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to identify the presence of chromophores within a molecule. For this compound, the UV spectrum is characterized by absorption bands that are indicative of its substituted aromatic ring systems. These aromatic rings constitute the primary chromophores that absorb light in the UV region.
Research conducted on lignans (B1203133) isolated from the bark of Eucommia ulmoides provides specific data for this compound. The UV spectrum, when measured in methanol (B129727) (MeOH), shows a characteristic absorption maximum (λmax) that confirms the presence of the phenolic and methoxy-substituted benzene (B151609) rings within the lignan (B3055560) structure.
Optical Rotation and Chiroptical Spectroscopy for Absolute Configuration Determination
The stereochemistry of this compound is fundamental to its identity and is established through chiroptical methods. The "(+)" prefix in its name signifies that it is dextrorotatory, meaning it rotates the plane of polarized light to the right. This property is quantified by measuring its specific rotation.
Studies involving the isolation of this compound have reported its specific rotation value, which is a critical parameter for confirming its enantiomeric form. For instance, when isolated from Cercis chinensis, its specific rotation was measured in methanol. The positive sign of this value is a key identifier for this specific stereoisomer.
Furthermore, advanced techniques like Circular Dichroism (CD) spectroscopy can provide even more detailed information about the absolute configuration of the chiral centers in the molecule. By comparing the experimental CD spectrum with theoretically calculated spectra, the absolute stereochemistry of complex molecules like lignans can be unequivocally determined. semanticscholar.org
Comparison with Authentic Samples and Reference Data
A crucial final step in the structural elucidation of a natural product is the comparison of its spectroscopic data with that of an authentic, previously identified sample or with established literature values. This practice ensures the unambiguous identification of the compound.
This compound has been isolated from several plant species, including Cercis chinensis and Tabernaemontana cymosa. semanticscholar.org In these studies, the identity of the isolated compound was confirmed by comparing its comprehensive spectroscopic data (¹H-NMR, ¹³C-NMR, MS) with previously published data. semanticscholar.org For example, the data for the compound isolated from C. chinensis was found to be in full agreement with reference values for (+)-lyoniresinol-3a-O-β-D-glucopyranoside.
Another common validation method involves the acid hydrolysis of the glycoside to yield its aglycone, (+)-lyoniresinol, and a sugar moiety. The spectroscopic data of the resulting aglycone can then be compared with data from an authentic sample of (+)-lyoniresinol or with reference data from the literature, further corroborating the structure of the original glycoside. The consistency of data across different studies and from various natural sources provides a high degree of confidence in the assigned structure.
Biosynthesis and Enzymatic Transformations of Lyoniresinol Type Lignans
Proposed Biosynthetic Pathways of Lyoniresinol (B1220985) and its Glycosides
The precise biosynthetic pathway leading to (+)-lyoniresinol and its glycosides has been the subject of scientific investigation, with a proposed model emerging from the study of syringyl lignans (B1203133) in plants like Lyonia ovalifolia var. elliptica. While the general steps for guaiacyl lignans (derived from coniferyl alcohol) are well-established, the specifics for syringyl lignans (derived from sinapyl alcohol) are less documented. The proposed pathway to lyoniresinol begins with the dehydrogenative dimerization of sinapyl alcohol to form syringaresinol (B1662434). This is followed by sequential reduction steps and a cyclization to create the core tetrahydronaphthalene structure of lyoniresinol. The final step is glycosylation, where a glucose molecule is attached to the lyoniresinol aglycone. pharmacy180.com
(+)-Lyoniresinol is classified as a syringyl lignan (B3055560), which signifies that its biosynthesis originates from sinapyl alcohol monomers. This contrasts with guaiacyl lignans, which are derived from coniferyl alcohol. The biosynthesis of syringyl units in angiosperms is specifically dependent on the enzyme ferulic acid/coniferaldehyde/coniferyl alcohol 5-hydroxylase (F5H), which introduces a hydroxyl group that is subsequently methylated, diverting intermediates into the syringyl (S) lignin (B12514952) branch pathway. nih.gov The initial step in the formation of syringyl lignans is the oxidative coupling of two sinapyl alcohol radicals, which produces the primary precursor, syringaresinol. This foundational molecule then undergoes further enzymatic transformations to yield more complex syringyl lignans like lyoniresinol.
To elucidate the biosynthetic route to (+)-lyoniresinol, researchers have isolated and identified several predicted precursor compounds from the wood of Lyonia ovalifolia var. elliptica. researchgate.net The identification of these molecules provides strong evidence for a sequential pathway. The three key putative intermediates isolated are syringaresinol (SYR), 5,5′-dimethoxylariciresinol (DMLR), and 5,5′-dimethoxysecoisolariciresinol (DMSLR). researchgate.net Their presence supports a model where syringaresinol is first reduced to 5,5′-dimethoxylariciresinol, which is then further reduced to 5,5′-dimethoxysecoisolariciresinol. This latter compound is then believed to undergo cyclization via a C2-C7′ bond formation to create the tetrahydronaphthalene skeleton of lyoniresinol.
Table 1: Putative Biosynthetic Intermediates of (+)-Lyoniresinol
| Compound Name | Abbreviation | Role in Pathway | Source of Isolation |
|---|---|---|---|
| Syringaresinol | SYR | Initial dimer from sinapyl alcohol | Lyonia ovalifolia var. elliptica wood researchgate.net |
| 5,5′-Dimethoxylariciresinol | DMLR | First reduction product of SYR | Lyonia ovalifolia var. elliptica wood researchgate.net |
| 5,5′-Dimethoxysecoisolariciresinol | DMSLR | Second reduction product (from DMLR) | Lyonia ovalifolia var. elliptica wood researchgate.net |
The formation of the lyoniresinol aglycone itself involves several steps:
Oxidative Coupling: The pathway begins with the dimerization of two sinapyl alcohol units, a reaction facilitated by an oxidase (like a laccase) and often guided by a dirigent protein (DIR) to ensure regio- and stereospecific coupling, yielding syringaresinol. nsf.gov
Sequential Reductions: The resulting furofuran lignan (syringaresinol) is then reduced. This process is analogous to the guaiacyl pathway where pinoresinol-lariciresinol reductases (PLRs) catalyze consecutive reductions. nsf.gov In the syringyl pathway, an enzyme would first reduce syringaresinol to 5,5′-dimethoxylariciresinol (a furan-type lignan). A subsequent reduction would yield 5,5′-dimethoxysecoisolariciresinol (a dibenzylbutane-type lignan).
Cyclization: The open-chain intermediate, 5,5′-dimethoxysecoisolariciresinol, is thought to undergo an intramolecular cyclization to form the aryltetrahydronaphthalene structure of lyoniresinol, although the specific enzymes for this step are not well-documented.
Glycosylation: Finally, a UDP-glycosyltransferase (UGT) recognizes the (+)-lyoniresinol aglycone and attaches a glucose molecule, likely at the 9'-hydroxyl position, to form (+)-Lyoniresinol 9'-O-glucoside. pharmacy180.comnih.gov
Stereochemical Aspects in Lignan Biosynthesis
The biosynthesis of lignans is characterized by a high degree of stereochemical control, which leads to the production of specific enantiomers in different plants, or even in different organs of the same plant. nih.govkyoto-u.ac.jptandfonline.com This diversity suggests the involvement of multiple, highly specific enzymes. tandfonline.comtandfonline.com
Key factors influencing the stereochemistry include:
Dirigent Proteins (DIRs): These proteins impose stereochemical control during the initial coupling of monolignol radicals, directing the formation of a specific enantiomer of the first lignan precursor (e.g., (+)- or (-)-pinoresinol). kyoto-u.ac.jp
Stereospecific Enzymes: Subsequent enzymes in the pathway, particularly pinoresinol-lariciresinol reductases (PLRs) and secoisolariciresinol (B192356) dehydrogenases (SDHs), exhibit distinct enantiospecificity. tandfonline.comkyoto-u.ac.jp For example, studies in Arctium lappa have shown that enzyme preparations from petioles catalyze the formation of (+)-lignans, while those from seeds produce the opposite (-)-enantiomers. nih.govtandfonline.com This indicates that different isozymes are responsible for the stereochemical outcome in different tissues. tandfonline.com
In the context of (+)-lyoniresinol, the specific stereochemistry of the isolated intermediates from Lyonia ovalifolia var. elliptica provides insight. The isolated 5,5′-dimethoxylariciresinol was the (8S,8′S)-(-)-enantiomer with a 93% enantiomeric excess (e.e.), while the 5,5′-dimethoxysecoisolariciresinol was the (8R,8′R)-(-)-enantiomer (96% e.e.). researchgate.net The final product, (+)-lyoniresinol, was found to have a 42% e.e. This demonstrates that each enzymatic step in the pathway is stereochemically controlled, ultimately leading to the predominantly dextrorotatory form of lyoniresinol in this plant.
Biotransformation Studies of Related Lignan Glycosides
Lignan glycosides can be metabolically altered by enzymes from various sources, including plants and microorganisms. These biotransformations typically involve deglycosylation—the removal of the sugar moiety—to release the aglycone, which may then undergo further changes. researchgate.netnih.gov
A direct example is the biotransformation of lyoniside (B1256259), an aryl tetralin lignan glycoside and a structural relative of the subject compound, which is found in the bark of Saraca asoca. nih.gov In one study, an aqueous extract of the bark was fermented using the flowers of Woodfordia fruticosa. nih.gov Over a period of eight days, the lyoniside was successfully converted into its aglycone, lyoniresinol. nih.gov This process demonstrates a natural enzymatic hydrolysis of the glycosidic bond. nih.gov
A more extensively studied example is the biotransformation of secoisolariciresinol diglucoside (SDG), the primary lignan in flaxseed. researchgate.netpharm.or.jp Upon ingestion, SDG is not absorbed directly but is metabolized by intestinal bacteria. researchgate.netacs.org
Deglycosylation: Bacterial enzymes first hydrolyze the two glucose units from SDG to release the aglycone, secoisolariciresinol (SECO). nih.govnih.gov This conversion is rapid, with SECO appearing in serum within hours of SDG ingestion. nih.gov Bacterial genera such as Klebsiella and Bacteroides have been implicated in this step. researchgate.net
Further Metabolism: The released SECO is then further metabolized by gut microbiota into the mammalian enterolignans, primarily enterodiol (B191174) (ED) and enterolactone (B190478) (EL). pharm.or.jp This involves demethylation and dehydroxylation steps carried out by bacteria like Peptostreptococcus and Eubacterium species. pharm.or.jp These enterolignans are then absorbed and are considered the primary bioactive forms. nih.gov
Table 2: Examples of Biotransformation of Lignan Glycosides
| Original Glycoside | Transforming Agent | Key Transformation Step | Primary Product(s) | Reference |
|---|---|---|---|---|
| Lyoniside | Woodfordia fruticosa flowers (fermentation) | Deglycosylation | Lyoniresinol | nih.gov |
| Secoisolariciresinol Diglucoside (SDG) | Human intestinal microbiota | Deglycosylation, demethylation, dehydroxylation | Secoisolariciresinol (SECO), Enterodiol (ED), Enterolactone (EL) | researchgate.netpharm.or.jpnih.gov |
Mechanistic Investigations of Biological Activities of + Lyoniresinol 9 O Glucoside
Antimicrobial Activity Mechanisms
(+)-Lyoniresinol 9'-O-glucoside demonstrates notable antimicrobial effects, targeting both bacteria and fungi through distinct mechanisms.
Studies have highlighted the potent antibacterial activity of this compound against certain Gram-positive bacteria, including antibiotic-resistant strains. nih.gov Research has specifically noted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. nih.gov While the compound shows promise for the study of infections caused by Gram-positive bacteria, the precise molecular mechanisms underlying its antibacterial action are not yet fully elucidated and remain an area for further investigation. General mechanisms of natural antibacterial agents often involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.
The antifungal activity of this compound has been investigated in detail, particularly against the opportunistic human pathogen Candida albicans. The compound has been shown to interfere with key physiological processes essential for fungal survival and virulence. nih.gov
In response to treatment with this compound, Candida albicans has been observed to accumulate intracellular trehalose (B1683222). nih.gov Trehalose is a disaccharide that acts as a protectant in fungi, helping the organism to withstand various environmental stresses. The accumulation of trehalose is indicative of the fungal cell perceiving the compound as a significant stressor, triggering a defensive response. This suggests that the compound's antifungal action is potent enough to induce a stress response cascade within the fungal cells. nih.gov
A key virulence factor for Candida albicans is its ability to undergo a dimorphic transition from a yeast-like form to a filamentous pseudo-hyphal form, which is crucial for tissue invasion and pathogenesis. Research has demonstrated that this compound effectively disrupts this morphological transition. nih.gov By inhibiting the formation of pseudo-hyphae, the compound can diminish the pathogenicity of C. albicans, highlighting its potential as a lead compound for the development of novel antifungal agents. nih.gov
Antifungal Effects
Antioxidant Activity Mechanisms
In addition to its antimicrobial properties, this compound is recognized for its antioxidant capabilities, which are attributed to its ability to neutralize harmful free radicals.
This compound possesses antioxidant and superoxide (B77818) dismutase-like activity. This activity is centered on its capacity to scavenge free radicals, which are unstable molecules that can cause oxidative damage to cells. The structure of this polyphenol, with its multiple hydroxyl groups, is thought to contribute to its ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress. While the compound is known to exhibit these properties, specific quantitative data on its free radical scavenging capacity, such as an IC50 value from a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay on the isolated compound, is not consistently reported across the scientific literature. However, a methanol (B129727) extract of Averrhoa carambola leaves, which contains this compound, demonstrated dose-dependent free radical scavenging activity with an IC50 value of 62.0 μg/mL in a DPPH assay. researchgate.net
Inhibition of Reactive Oxygen Species (ROS) Production
Research has demonstrated that this compound can inhibit the production of reactive oxygen species (ROS). medchemexpress.com ROS are chemically reactive molecules containing oxygen, such as superoxide anions and hydrogen peroxide, which can cause significant damage to cell structures, including lipids, proteins, and DNA, when present in excess. mdpi.com Specifically, studies have shown that the stereoisomer, (-)-Lyoniresinol 9'-O-glucoside, is capable of inhibiting high glucose-induced ROS production. medchemexpress.com This inhibitory action is a key component of its antioxidant properties, helping to protect cells from oxidative stress and associated damage.
Ferric Reducing Antioxidant Power (FRAP)
The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to assess the total antioxidant capacity of a substance. This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in a colored product. The intensity of the color is proportional to the antioxidant's reducing power. While specific FRAP values for this compound are not extensively detailed in the provided context, the assay is a standard method for quantifying the antioxidant potential of phenolic compounds like lignans (B1203133). researchgate.netmdpi.com The antioxidant activity of such compounds is often correlated with their ability to donate electrons, a property measured by the FRAP assay. mdpi.com
Anti-inflammatory Activity Mechanisms
The anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory pathways.
Modulation of LPS-induced Cytotoxicity
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and can lead to cytotoxicity. Studies on related flavonoids, such as luteolin (B72000) and luteolin-7-O-glucoside, have shown that they can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated cells. researchgate.net This inhibition is often achieved without affecting cell viability, indicating a direct modulation of inflammatory pathways rather than a general cytotoxic effect. researchgate.net While direct studies on this compound's effect on LPS-induced cytotoxicity are not detailed, the known anti-inflammatory properties of similar phenolic compounds suggest a likely mechanism involving the suppression of pro-inflammatory molecule production.
Prediction of Potential Targets and Pathways (e.g., Chemokine Signaling)
The anti-inflammatory action of compounds like this compound is often linked to their interaction with specific signaling pathways. For instance, other natural compounds have been shown to suppress the levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS) in response to LPS stimulation. nih.gov Furthermore, the anti-inflammatory effects of flavonoids like luteolin are mediated through the modulation of signaling cascades such as NF-κB, AP-1, and PI3K-Akt. researchgate.net These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. It is plausible that this compound exerts its anti-inflammatory effects through similar modulatory actions on these key signaling networks.
Anti-melanogenic Activity Mechanisms
The aglycone form, lyoniresinol (B1220985), has demonstrated significant anti-melanogenic activity. nih.gov Melanin (B1238610) synthesis is primarily regulated by the enzyme tyrosinase. Lyoniresinol has been shown to inhibit tyrosinase activity effectively. nih.gov
The underlying mechanism involves the downregulation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. nih.gov Further investigation has revealed that lyoniresinol activates the extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov The phosphorylation and activation of ERK lead to the degradation of the MITF protein, which in turn suppresses the expression of tyrosinase. nih.gov This cascade of events ultimately results in a decrease in melanin biosynthesis. nih.gov While these findings are for the aglycone, they provide a strong indication of the potential mechanisms through which its glucoside derivative might act, assuming it is hydrolyzed to lyoniresinol in target cells.
Table of Research Findings on the Biological Activities of this compound and Related Compounds
| Biological Activity | Mechanism | Key Findings | Model System |
|---|---|---|---|
| Antioxidant | Superoxide Dismutase (SOD)-like Activity | Mimics the enzymatic action of SOD to neutralize superoxide radicals. nordicbiosite.comtargetmol.comtebubio.com | In vitro assays |
| Inhibition of Reactive Oxygen Species (ROS) Production | Inhibits the generation of ROS induced by factors like high glucose. medchemexpress.com | HepG2 cells medchemexpress.com | |
| Ferric Reducing Antioxidant Power (FRAP) | Demonstrates the capacity to reduce ferric ions, indicating electron-donating antioxidant potential. researchgate.netmdpi.com | In vitro chemical assay researchgate.netmdpi.com | |
| Anti-inflammatory | Modulation of LPS-induced Cytotoxicity | Inhibits the production of inflammatory mediators like NO and PGE2 in response to LPS. researchgate.net | RAW 264.7 cells researchgate.net |
| Prediction of Potential Targets and Pathways | Likely modulates key inflammatory signaling pathways such as NF-κB and MAPK. researchgate.netnih.gov | In silico and cellular models |
| Anti-melanogenic | Inhibition of Tyrosinase | Downregulates MITF and tyrosinase expression through activation of the ERK signaling pathway. nih.gov | B16F10 melanoma cells nih.gov |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| (+)-lyoniresinol |
| (+)-lyoniresinol-3-alpha-O-beta-D-glucopyranoside |
| (-)-Lyoniresinol 9'-O-glucoside |
| Luteolin |
| Luteolin-7-O-glucoside |
| Superoxide |
| Hydrogen peroxide |
| Nitric oxide |
| Prostaglandin E2 |
| Tumor necrosis factor-alpha |
| Tyrosinase |
Inhibition of Melanin Synthesis
This compound has been identified as a compound with potential effects on melanin production. In a study involving compounds isolated from the shoot skin of Phyllostachys pubescens (bamboo), this compound was observed to show a tendency to decrease melanin production per cell in B16 melanoma cells.
While direct extensive mechanistic studies on the glucoside are limited, research on its aglycone, (+)-Lyoniresinol, provides significant insight into the potential pathways of action. (+)-Lyoniresinol, purified from the methanol extract of Vitex negundo root, demonstrated robust anti-melanogenic activity in murine B16F10 melanoma cells, indicating a strong capacity to inhibit melanin biosynthesis. This suggests that the core structure of lyoniresinol is key to this biological activity.
Decrease in Tyrosinase Activity
The enzymatic activity of tyrosinase is a critical rate-limiting step in the synthesis of melanin. The inhibitory effect of the lyoniresinol structure on this enzyme is a key aspect of its anti-melanogenic properties. Research has shown that (+)-Lyoniresinol possesses a robust capacity to inhibit tyrosinase. In studies using B16F10 cells, treatment with (+)-Lyoniresinol led to a discernible decrease in tyrosinase activity, which directly contributes to the observed reduction in melanin synthesis. This inhibition is a cornerstone of the compound's potential as a skin-lightening agent.
Activation of ERK Signaling Pathway
The mechanism by which (+)-Lyoniresinol exerts its effects involves the modulation of key intracellular signaling pathways. Specifically, it has been shown to activate the extracellular signal-regulated kinase (ERK) signaling pathway. Flow cytometry analysis of B16F10 cells treated with (+)-Lyoniresinol revealed an increase in the phosphorylation of ERK. The activation of the ERK pathway is significant because it is known to initiate a cascade of events that ultimately leads to the degradation of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic enzymes.
Downregulation of MITF, Tyrosinase, TRP-1, and TRP-2 Protein Expression
The activation of the ERK signaling pathway by (+)-Lyoniresinol directly impacts the expression levels of several key proteins involved in melanogenesis. Treatment with (+)-Lyoniresinol leads to the downregulation of the steady-state protein expression levels of both microphthalmia-associated transcription factor (MITF) and tyrosinase. This occurs because ERK activation promotes the degradation of the MITF protein.
However, it is noteworthy that the effect of (+)-Lyoniresinol is specific. While it effectively downregulates MITF and tyrosinase, studies have shown that it does not affect the protein expression of tyrosinase-related protein-1 (TRP-1) and tyrosinase-related protein-2 (TRP-2). This targeted action highlights a specific mechanism of intervention in the melanin production pathway.
Table 1: Summary of Mechanistic Effects of (+)-Lyoniresinol on Melanogenesis
| Target Protein/Pathway | Effect of (+)-Lyoniresinol |
|---|---|
| Melanin Synthesis | Inhibited |
| Tyrosinase Activity | Decreased |
| ERK Signaling Pathway | Activated |
| MITF Protein Expression | Downregulated |
| Tyrosinase Protein Expression | Downregulated |
| TRP-1 Protein Expression | No significant change |
| TRP-2 Protein Expression | No significant change |
Antidiabetic Activity Mechanisms
Information regarding the antidiabetic activity mechanisms of this compound, specifically its potential in targeting GLUT4 glucose transporters and boosting GLUT4 translocation and expression, is not available in the provided search results.
Reduction of Lipid Accumulation and Metabolic Disorders in HepG2 Cells
While direct studies on the dextrorotatory (+) isomer are limited, research on the structurally related lignan (B3055560), Syringaresinol-4-O-β-d-glucoside (SSG), provides significant insights into the potential mechanisms by which this compound may mitigate lipid accumulation in human liver cancer (HepG2) cells. nih.gov
HepG2 cells are a widely accepted in vitro model for studying hepatic lipid metabolism and disorders such as non-alcoholic fatty liver disease (NAFLD). mdpi.com In these models, lipid accumulation is often induced by exposure to high levels of free fatty acids like oleic acid (OA). nih.govnih.gov The accumulation of intracellular lipids, including triglycerides and cholesterol, is a hallmark of metabolic dysfunction. nih.gov
Studies on SSG have demonstrated a dose-dependent reduction in lipid accumulation in OA-treated HepG2 cells. nih.gov This effect is attributed to the regulation of key proteins and genes involved in lipid metabolism. The proposed mechanism involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway. frontiersin.org AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to the inhibition of lipogenic pathways and the promotion of fatty acid oxidation.
The activation of AMPK by lignans like SSG can subsequently phosphorylate and inhibit the activity of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. frontiersin.org This leads to a downregulation of lipogenic enzymes such as fatty acid synthase (FASN). nih.gov
The table below summarizes the key molecular targets and their observed effects in HepG2 cells based on studies of related lignans.
| Target Protein/Gene | Effect of Lignan Treatment | Consequence in HepG2 Cells |
| AMPK | ↑ Activation (Phosphorylation) | ↑ Regulation of energy metabolism |
| SREBP-1c | ↓ Activity (via Phosphorylation) | ↓ Synthesis of fatty acids and triglycerides |
| FASN | ↓ Expression | ↓ Fatty acid synthesis |
| Intracellular Lipids | ↓ Accumulation | ↓ Steatosis |
| Triglycerides | ↓ Levels | ↓ Hyperlipidemia |
| Total Cholesterol | ↓ Levels | ↓ Hypercholesterolemia |
This data is based on studies of the structurally related lignan, Syringaresinol-4-O-β-d-glucoside (SSG), and represents a potential mechanism for this compound.
Neuroprotective Activity Mechanisms
Lignans have demonstrated promising neuroprotective effects in various experimental models. The proposed mechanisms often involve the modulation of signaling pathways related to cell survival, apoptosis, and oxidative stress.
Corticosterone (B1669441), a glucocorticoid, is known to induce neuronal cell death and is often used to model stress-related neuronal damage in vitro. nih.govfrontiersin.org PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a common model for studying neuronal differentiation and neurotoxicity. nih.govnih.gov
While direct evidence for this compound is not yet available, studies on other neuroprotective compounds against corticosterone-induced damage in PC12 cells suggest a potential mechanism involving the activation of pro-survival signaling pathways. frontiersin.org One such critical pathway is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. frontiersin.org
Activation of the PI3K/Akt pathway is known to promote cell survival by inhibiting apoptotic processes. Corticosterone exposure can lead to a decrease in the phosphorylation of Akt, thereby inactivating this survival pathway and leading to apoptosis. nih.gov Neuroprotective compounds can counteract this by promoting the phosphorylation and activation of Akt. frontiersin.org This, in turn, can lead to the inhibition of downstream pro-apoptotic proteins such as caspases and the Bcl-2 family of proteins. nih.govresearchgate.net
The potential neuroprotective mechanism of this compound against corticosterone-induced cell death is summarized below:
| Signaling Molecule | Effect of Corticosterone | Potential Effect of this compound | Outcome |
| PI3K/Akt Pathway | ↓ Activation | ↑ Activation (Phosphorylation) | ↑ Cell Survival |
| Caspase-3 | ↑ Activation | ↓ Activation | ↓ Apoptosis |
| Cell Viability | ↓ | ↑ | ↑ Neuroprotection |
This proposed mechanism is based on the known effects of other neuroprotective compounds in the corticosterone-induced PC12 cell model.
General Biological Activity Screening and Evaluation Methods (in vitro/in vivo research models)
The evaluation of the biological activities of compounds like this compound involves a combination of in vitro and in vivo models.
In Vitro Research Models:
| Activity Assessed | Cell Line/Assay | Purpose |
| Hepatoprotective Activity | HepG2 cells, AML12 cells | To model liver cell function and assess protection against toxin-induced damage (e.g., by acetaminophen, carbon tetrachloride). nih.gov |
| Lipid Accumulation | Oil Red O staining in HepG2 cells | To visualize and quantify intracellular lipid droplets. mdpi.comnih.gov |
| Neuroprotective Activity | PC12 cells, SH-SY5Y cells | To model neuronal cells and assess protection against neurotoxins (e.g., corticosterone, 6-hydroxydopamine). frontiersin.orgnih.gov |
| Cell Viability | MTT assay, LDH assay | To determine the cytotoxicity of the compound and its ability to protect cells from damage. nih.gov |
| Apoptosis | Annexin V/PI staining, TUNEL assay | To detect and quantify programmed cell death. |
| Oxidative Stress | ROS assays (e.g., DCFH-DA) | To measure the levels of reactive oxygen species. |
| Protein Expression | Western Blotting | To quantify the levels of specific proteins involved in signaling pathways. |
| Gene Expression | RT-PCR | To measure the expression levels of specific genes. |
In Vivo Research Models:
| Activity Assessed | Animal Model | Purpose |
| Hepatoprotective Activity | Carbon tetrachloride (CCl4) or acetaminophen-induced liver injury in rodents (rats, mice) | To assess the ability of the compound to protect the liver from chemical-induced damage in a whole organism. nih.gov |
| Neuroprotective Activity | Rodent models of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's), stress-induced models (e.g., chronic corticosterone administration) | To evaluate the compound's effect on cognitive function, motor skills, and neuronal survival in a living animal. nih.gov |
Structure Activity Relationship Sar Studies of + Lyoniresinol 9 O Glucoside and Its Analogues
Influence of Glycosylation on Biological Potency
Glycosylation, the attachment of a sugar moiety to a molecule, can significantly alter the physicochemical properties of the parent compound (the aglycone), affecting its solubility, stability, and bioavailability. nih.gov In the case of lignans (B1203133), this modification is crucial in modulating their biological potency.
The addition of a glucose molecule to (+)-lyoniresinol at the 9'-O position creates (+)-Lyoniresinol 9'-O-glucoside. This process generally increases the water solubility of the compound, which can influence its absorption and distribution in biological systems. nih.gov Research on a related compound, (+)-lyoniresinol-2a-O-β-D-glucopyranoside, which is the principal antioxidant in wild grapes (Vitis thunbergii), demonstrated that the glycosylated form had stronger antioxidant performance than its aglycone, (+)-lyoniresinol. The removal of this glycoside from plant extracts resulted in a significant two- to five-fold decrease in antioxidant activity, highlighting the critical role of the sugar moiety in enhancing biological function.
The sugar group can facilitate the transport of drugs to their cellular targets. nih.gov While the aglycone may be the active form of the molecule, the glycoside can act as a pro-drug, being transported to a target site where the sugar is then cleaved by enzymes to release the active aglycone. nih.gov
| Compound | Structural Difference | Observed Effect on Activity | Reference |
|---|---|---|---|
| (+)-Lyoniresinol | Aglycone (No sugar moiety) | Lower antioxidant activity compared to its glycoside form. | nih.gov |
| (+)-Lyoniresinol-2a-O-β-D-glucopyranoside* | Glycoside (Sugar moiety attached) | Stronger antioxidant performance; its removal significantly decreases the extract's potency. | nih.gov |
*Note: A structurally similar isomer used in comparative studies.
Effects of Stereochemistry on Biological Activities
Stereochemistry, the specific 3D arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.gov Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a compound, leading to significant variations in potency. nih.goveurekaselect.com
This principle has been demonstrated with the chiral isomers of lyoniresinol glucosides. A study comparing this compound (also referred to as (+)-Lyoniresinol 3α-O-β-D-glucopyranoside or LGP1) and its enantiomer, (-)-Lyoniresinol 9'-O-glucoside (LGP2), revealed significant differences in their hypoglycemic effects in diabetic mice. Both isomers were shown to lower blood glucose levels, but their efficacy varied, indicating that the stereochemical configuration is a key determinant of this biological activity.
Another study investigated the free radical scavenging activity of diastereomers, (+)-lyoniresinol 9'-O-β-D-glucopyranoside and (-)-7'-Epi-lyoniresinol 9'-O-β-D-glucopyranoside. The results showed that both compounds possessed strong free radical scavenging activity and reducing power, implying that in this specific assay, changes at the 7'-position did not abolish the antioxidant effect.
| Compound | Stereochemistry | Biological Activity Studied | Finding | Reference |
|---|---|---|---|---|
| This compound | (+) enantiomer | Hypoglycemic effect | Exhibits significant hypoglycemic activity in diabetic mice. | nih.gov |
| (-)-Lyoniresinol 9'-O-glucoside | (-) enantiomer | Hypoglycemic effect | Also exhibits hypoglycemic activity, but with differing efficacy compared to the (+) isomer. | nih.gov |
| (+)-Lyoniresinol 9'-O-β-D-glucopyranoside | (+) isomer | Antioxidant (Free radical scavenging) | Possesses strong free radical scavenging activity. | nih.gov |
| (-)-7'-Epi-lyoniresinol 9'-O-β-D-glucopyranoside | Diastereomer | Antioxidant (Free radical scavenging) | Possesses strong free radical scavenging activity. | nih.gov |
Impact of Substituent Groups on Activity
The type and position of substituent groups on the aromatic rings and the core structure of lignans are critical for their biological activity. Phenolic hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, in particular, are known to be important for the antioxidant capacity of polyphenolic compounds.
While specific SAR studies on the substituent groups of this compound are not extensively documented, inferences can be drawn from related lignans. The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. The presence of multiple hydroxyl and methoxy groups on the lyoniresinol structure is believed to contribute significantly to its reported antioxidant properties. researchgate.net
A study on secoisolariciresinol-type lignans isolated from Lespedeza cuneata provides insight into the role of methoxy groups. A comparison between two new lignan (B3055560) glycosides, which differed in the placement of a methoxyl group, showed that both maintained cytotoxic activity against breast cancer cell lines, suggesting that the core structure is fundamental to the activity. nih.gov However, the precise positioning of these groups can fine-tune the potency and selectivity of the compound.
| Substituent Group | General Role in Lignans | Potential Impact on this compound | Reference |
|---|---|---|---|
| Phenolic Hydroxyl (-OH) | Key for antioxidant activity through hydrogen donation to scavenge free radicals. | The hydroxyl groups on the phenyl rings are likely crucial for its antioxidant and other biological activities. | researchgate.net |
| Methoxy (-OCH₃) | Modulates electronic properties and lipophilicity, influencing bioavailability and target interaction. | The four methoxy groups on the core structure contribute to the overall electronic and steric properties, affecting its potency. | nih.gov |
Comparative Analysis with Structurally Related Lignans
This compound belongs to the aryltetralin class of lignans. rsc.org Comparing its activity with other lignans, both within and outside this class, provides a broader understanding of its therapeutic potential. Lignans as a group are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. rsc.org
For instance, two aryltetralin-type lignan glycosides from Tabebuia chrysotricha showed moderate DPPH radical-scavenging activity with IC₅₀ values of 44 μM and 35 μM, respectively. rsc.org Another lignan, tiliamuroside B, exhibited significant cytotoxicity against several human cancer cell lines, with IC₅₀ values ranging from 6.2 to 8.9 μM. rsc.org
In studies on lignans from Lespedeza cuneata, several secoisolariciresinol-type lignan glycosides displayed weak to moderate cytotoxicity against four human breast cancer cell lines, with IC₅₀ values under 30.0 μM. nih.gov Lignans have also been widely investigated for their hypoglycemic effects. Total lignans from Fructus Arctii demonstrated significant hypoglycemic potential by stimulating insulin (B600854) secretion and reducing intestinal glucose absorption. researchgate.net These findings for related compounds suggest that the lignan scaffold is a promising backbone for various therapeutic applications, with specific activities being modulated by the particular structural class and substitution patterns.
| Compound/Extract | Lignan Class | Biological Activity | Result (IC₅₀ or Observation) | Reference |
|---|---|---|---|---|
| Aryltetralin Lignan Glycoside (163) | Aryltetralin | Antioxidant (DPPH) | 44 μM | rsc.org |
| Aryltetralin Lignan Glycoside (164) | Aryltetralin | Antioxidant (DPPH) | 35 μM | rsc.org |
| Tiliamuroside B | - | Cytotoxicity (HCT-15) | 6.2 μM | rsc.org |
| Lespedeza cuneata Lignan Glycosides | Secoisolariciresinol (B192356) | Cytotoxicity (Breast Cancer Lines) | < 30.0 μM | nih.gov |
| Total Lignans from Fructus Arctii | Mixed | Hypoglycemic | Significant glucose-lowering effect in rats. | researchgate.net |
Chemical Synthesis and Derivatization Studies
Total Synthesis Approaches to Lyoniresinol (B1220985) and Related Lignans (B1203133)
The total synthesis of (+)-Lyoniresinol 9'-O-glucoside has not been reported in a single, continuous process from simple starting materials. However, the synthesis can be conceptually divided into two main stages: the synthesis of the aglycone, (+)-lyoniresinol, and the subsequent stereoselective glycosylation.
The first total asymmetric synthesis of (+)-lyoniresinol was a significant achievement, confirming the absolute stereochemistry of the natural product. One successful approach utilized a multi-step sequence starting from readily available precursors. While the full synthetic pathway is complex, key steps often involve the stereocontrolled formation of the tetrahydronaphthalene core and the introduction of the various functional groups.
Another applicable method is the Helferich glycosylation , which may use a glycosyl acetate (B1210297) as the donor in the presence of a Lewis acid catalyst. wikipedia.orgnih.gov The choice of protecting groups on both the lyoniresinol core and the glucose donor is critical to ensure regioselectivity, directing the glycosylation to the desired 9'-hydroxyl group and preventing unwanted side reactions. After the glycosidic bond is formed, the removal of these protecting groups yields the final product, this compound.
A combination of synthetic chemistry and biotechnological methods has also been explored for the synthesis of lyoniresinol itself, utilizing plant cell cultures as a source of enzymes for specific transformations.
Table 1: Key Glycosylation Reactions Potentially Applicable to the Synthesis of this compound
| Reaction Name | Glycosyl Donor | Promoter/Catalyst | Key Features |
| Koenigs-Knorr Reaction | Glycosyl halide (e.g., acetobromoglucose) | Silver or mercury salts (e.g., Ag2CO3, Hg(CN)2) | One of the oldest and most widely used glycosylation methods. wikipedia.orgmdpi.com |
| Helferich Method | Glycosyl acetate | Lewis acids (e.g., SnCl4, BF3·OEt2) | Avoids the use of heavy metal promoters. wikipedia.orgnih.gov |
Derivatization Methods for Structural Modification and Functionalization
The structural modification of this compound is a key area of research aimed at understanding its structure-activity relationships and developing analogs with improved biological properties. While specific derivatization studies on the glucoside are limited, methods applied to the lyoniresinol aglycone and other lignan (B3055560) glycosides provide a framework for potential modifications.
Derivatization can target several functional groups within the molecule:
Phenolic Hydroxyl Groups: The aromatic hydroxyl groups are common targets for modification. Etherification, such as methylation or benzylation, can be achieved using appropriate alkyl halides under basic conditions. Esterification with various acyl chlorides or anhydrides can also be readily performed. These modifications can influence the compound's polarity, solubility, and ability to interact with biological targets.
Alcoholic Hydroxyl Groups: The primary alcohol at the 9' position (in the aglycone) and the hydroxyl groups of the glucose moiety are also amenable to derivatization. Selective protection and deprotection strategies are essential to modify a specific hydroxyl group in the presence of others.
The Glucoside Moiety: The sugar unit itself can be modified. For instance, the hydroxyl groups of the glucose can be acylated or alkylated. Alternatively, different sugar units could be introduced to explore the impact of the glycan structure on biological activity.
The synthesis of derivatives often involves a series of protection, modification, and deprotection steps to achieve the desired structural changes selectively.
Enantioselective Synthesis and Resolution of Racemic Mixtures
The biological activities of many chiral molecules are highly dependent on their stereochemistry. This is true for lyoniresinol, where the (+) and (-) enantiomers can exhibit different biological effects. Therefore, obtaining enantiomerically pure this compound is of significant importance.
The primary strategy for the enantioselective synthesis of this compound involves the asymmetric synthesis of the (+)-lyoniresinol aglycone. This has been successfully achieved through various synthetic routes that establish the required stereocenters with high enantiomeric excess. Once the enantiomerically pure (+)-lyoniresinol is obtained, the subsequent glucosylation step, as described in section 8.1, leads to the formation of this compound without affecting the stereochemistry of the aglycone core.
An alternative, though often less efficient, approach is the resolution of a racemic mixture of lyoniresinol. This can be accomplished by reacting the racemate with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization or chromatography. Once separated, the chiral resolving agent is removed to yield the individual enantiomers of lyoniresinol. The enantiopure (+)-lyoniresinol can then be carried forward to the glucosylation step.
Analytical Methodologies for Detection and Quantification in Research
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography stands as the principal analytical tool for the quantitative analysis of (+)-Lyoniresinol 9'-O-glucoside. Its high resolution, sensitivity, and reproducibility make it ideal for separating this compound from complex matrices such as plant extracts. Most analyses are performed using reversed-phase columns (e.g., C18), which are well-suited for separating lignans (B1203133) and their glycosides of medium polarity researchgate.net. The selection of mobile phases, typically a mixture of an aqueous solvent (often with an acid modifier like acetic or formic acid) and an organic solvent (like methanol (B129727) or acetonitrile), is optimized to achieve sharp peaks and good separation from other constituents researchgate.net.
In a notable study, HPLC analysis was instrumental in identifying this compound as a major ingredient in Mousouchiku (Phyllostachys heterocycla) extract. The identification was confirmed through direct HPLC comparisons with an authentic reference sample, underscoring the method's reliability for both identification and quantification wikipedia.org.
HPLC-DAD and HPLC-ELSD Methods
For detection and quantification, HPLC systems are commonly coupled with Diode Array Detectors (DAD) or Evaporative Light Scattering Detectors (ELSD).
HPLC-DAD: The Diode Array Detector, also known as a Photodiode Array (PDA) detector, is frequently used for the analysis of lignan (B3055560) glycosides due to their UV-absorbing properties. A key advantage of DAD is its ability to acquire UV-Vis spectra across a range of wavelengths simultaneously for each peak, which aids in peak identification and purity assessment researchgate.netpan.olsztyn.pl. For lignans, detection is often set around 280 nm researchgate.net.
Method validation for HPLC-DAD analysis of related glycosides demonstrates excellent performance characteristics. For instance, a validated method for other natural glycosides showed high linearity (with correlation coefficients, r², greater than 0.999), low limits of detection (LOD) and quantification (LOQ), and high precision, with relative standard deviation (RSD) values for intra- and inter-day precision typically below 2% mdpi.comsemanticscholar.org. Accuracy is also confirmed with recovery rates generally falling within 93-118% mdpi.comsemanticscholar.org. These parameters exemplify the robustness and reliability of HPLC-DAD for quantifying glycosidic compounds like this compound.
HPLC-ELSD: The Evaporative Light Scattering Detector is a valuable alternative, particularly because it offers universal detection for any non-volatile analyte and does not require the analyte to have a chromophore wikipedia.orgpeakscientific.com. This makes it suitable for gradient elution without the baseline drift issues that can affect UV detectors knauer.net. The ELSD works by nebulizing the column effluent into an aerosol, evaporating the mobile phase in a heated drift tube, and then measuring the light scattered by the remaining solid analyte particles wikipedia.orgnumberanalytics.com.
A validated HPLC-ELSD method for other glycosides, such as glycyrrhizic acid and liquiritin, illustrates the detector's utility. The method achieved good linearity over the tested range, with high precision (RSD < 1%) and a limit of quantitation (LOQ) of approximately 200 ng researchgate.net. The response of an ELSD is dependent on the mass of the analyte, and while the response can be non-linear over a wide range, logarithmic calibration curves often yield high correlation coefficients (r > 0.999) researchgate.netmdpi.com.
Table 1: Comparison of HPLC Detection Methods
| Feature | HPLC-DAD | HPLC-ELSD |
|---|---|---|
| Detection Principle | Measures UV-Vis absorbance across a range of wavelengths. | Measures light scattered by non-volatile analyte particles after mobile phase evaporation. wikipedia.org |
| Analyte Requirement | Must possess a UV-absorbing chromophore. | No chromophore required; must be less volatile than the mobile phase. peakscientific.comknauer.net |
| Gradient Compatibility | Can be subject to baseline drift. | Excellent compatibility with gradient elution. knauer.net |
| Quantification | Linear response over a wide concentration range. | Response can be non-linear; often requires logarithmic calibration. researchgate.netmdpi.com |
| Information Provided | Provides quantitative data and UV spectral information for peak identification. | Provides quantitative data based on analyte mass. |
HPLC-UV and HPLC-MS Applications
The coupling of HPLC with Ultraviolet (UV) and Mass Spectrometry (MS) detectors provides a powerful platform for the comprehensive analysis of this compound.
HPLC-UV: Standard HPLC-UV detection is widely used for routine quantification. Based on the analysis of related lignans, a detection wavelength of approximately 280 nm is typically effective for monitoring researchgate.net. This method is robust, cost-effective, and suitable for quality control applications where the primary goal is to quantify the concentration of the known compound using a reference standard.
HPLC-MS: For structural confirmation and higher sensitivity, HPLC is often coupled with a mass spectrometer nih.gov. HPLC-ESI-MS (Electrospray Ionization) is particularly valuable. For phenolic compounds like lignans, analysis is frequently performed in the negative ionization mode, which readily deprotonates the phenolic groups to form [M-H]⁻ ions researchgate.net. This technique was used in the analysis of a related lignan glycoside, lyoniside (B1256259), providing precise mass data that confirms the molecular weight and aids in structural elucidation taylorandfrancis.com. The high selectivity and sensitivity of HPLC-MS make it indispensable for identifying and quantifying trace amounts of the compound in complex biological samples researchgate.net.
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to HPLC for the quantification of lignans and their glycosides. It allows for the simultaneous analysis of multiple samples on a single plate, making it highly efficient for screening and quality control purposes mdpi.com.
A validated HPTLC method developed for the quantification of the related lignan glycoside lyoniside and its aglycone, lyoniresinol (B1220985), highlights the capabilities of this technique. The method demonstrated good specificity and linearity, with high accuracy shown by recovery rates of 99.8% taylorandfrancis.com. The limits of detection (LOD) and quantification (LOQ) were found to be approximately 52 ng and 152 ng per spot, respectively, indicating sufficient sensitivity for quality control applications taylorandfrancis.com.
Table 2: HPTLC Method Parameters for Analysis of a Related Lignan Glycoside (Lyoniside)
| Parameter | Details | Reference |
|---|---|---|
| Stationary Phase | Pre-coated silica (B1680970) gel 60 F254 HPTLC plates | taylorandfrancis.com |
| Mobile Phase | Toluene:Ethyl Acetate (B1210297):Formic Acid (5:5:1, v/v/v) | taylorandfrancis.com |
| Detection | Densitometric scanning at 254 nm | taylorandfrancis.com |
| Linearity Range | 250–3000 ng/spot | taylorandfrancis.com |
| LOD | 51.6 ng/spot | taylorandfrancis.com |
| LOQ | 152.2 ng/spot | taylorandfrancis.com |
| Accuracy (Recovery) | 99.84% | taylorandfrancis.com |
| Precision (%RSD) | <2% for intra-day and inter-day precision | taylorandfrancis.com |
Quality Control and Reference Standard Applications in Research
The availability of a high-purity reference standard is a prerequisite for accurate quantification and is essential for the quality control of raw materials and finished products. This compound is commercially available as a reference standard, with purity typically certified to be ≥98% as determined by HPLC analysis knauer.netnih.gov.
This reference standard is crucial for several research applications:
Method Validation: It is used to establish linearity, accuracy, precision, and sensitivity (LOD/LOQ) of analytical methods like HPLC and HPTLC taylorandfrancis.commdpi.com.
Quantitative Analysis: It serves as the external standard for creating calibration curves against which the concentration of this compound in unknown samples is determined.
Quality Control Marker: In the analysis of herbal products, the compound can be used as a chemical marker to ensure identity, purity, and consistency across different batches. For example, this compound was identified as a major constituent in a commercial bamboo-sheath extract, making it a suitable marker for the standardization and quality control of this food additive wikipedia.org. Similarly, HPTLC methods have been developed to use lignans as marker compounds for the quality assurance of polyherbal formulations mdpi.com.
Future Research Directions and Perspectives
Elucidation of Novel Biological Activity Mechanisms
While initial research points to the antioxidant and antimicrobial activities of (+)-Lyoniresinol 9'-O-glucoside, the precise molecular mechanisms underlying these effects are largely unexplored. targetmol.comnordicbiosite.com Future studies should move beyond general activity screening to identify specific cellular and molecular targets.
One promising avenue is the investigation of its influence on cellular signaling pathways. For instance, the enantiomer, (-)-Lyoniresinol 9'-O-glucoside, has been shown to inhibit reactive oxygen species (ROS) production and modulate lipid metabolism in HepG2 cells. medchemexpress.com This suggests that the (+)-form may also interact with key regulators of oxidative stress, such as the Nrf2-ARE pathway, or enzymes involved in lipid synthesis. Research focusing on its effect on specific signaling cascades (e.g., MAPK, NF-κB) could reveal novel anti-inflammatory or cytoprotective mechanisms.
Furthermore, a study on Lyoniresinol (B1220985) 3α-O-β-D-glucopyranoside (an alternative name for the same compound) indicated a potential role in mediating hypoglycemia and influencing the expression of apoptosis-regulatory proteins in the kidneys of diabetic mice. amanote.com This opens up a critical area for future research into its potential as a nephroprotective or antidiabetic agent. In-depth studies are required to identify the specific glucose transporters, metabolic enzymes, or apoptosis-related proteins (like Bcl-2 and Bax) that it interacts with.
Table 1: Potential Molecular Targets for Future Investigation
| Research Area | Potential Molecular Target/Pathway | Investigated Effect |
|---|---|---|
| Oxidative Stress & Metabolism | Nrf2, HO-1 | Upregulation of antioxidant defense |
| SREBP-1c, ACC | Inhibition of lipid accumulation | |
| ROS-generating enzymes (e.g., NOX) | Direct inhibition of ROS production | |
| Inflammation | NF-κB, IκBα | Inhibition of pro-inflammatory cytokine release |
| MAPK (p38, JNK, ERK) | Modulation of cellular stress responses | |
| Apoptosis & Cell Survival | Bcl-2, Bax | Regulation of apoptosis in diseased tissues |
| Caspase-3, Caspase-9 | Inhibition of apoptotic cascades |
| Diabetes & Glucose Metabolism | GLUT transporters, α-glucosidase | Modulation of glucose uptake and digestion |
Exploration of Potential Synergistic Effects with Other Phytochemicals
The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of phytopharmacology. mdpi.com this compound is typically found in plant extracts alongside a complex mixture of other phytochemicals, such as flavonoids, terpenes, and other phenolics. biocrick.com Investigating its potential synergistic interactions is a logical and crucial next step.
Future research should systematically evaluate combinations of this compound with other well-characterized phytochemicals. For example, combining its antioxidant activity with that of flavonoids like quercetin (B1663063) or catechins could lead to a more potent formulation for combating oxidative stress. Similarly, its antimicrobial properties could be enhanced when used with terpenes known for their membrane-disrupting abilities. These studies would require robust methodologies, such as the isobologram analysis proposed by Loewe, to mathematically confirm synergy versus additive or antagonistic effects. mdpi.com The goal would be to identify combinations that either increase therapeutic efficacy or allow for lower concentrations of each compound, potentially reducing any associated adverse effects. mdpi.com
Table 2: Hypothetical Synergistic Combinations for Investigation
| Phytochemical Class | Example Compound | Potential Synergistic Outcome | Rationale |
|---|---|---|---|
| Flavonoids | Quercetin | Enhanced antioxidant and anti-inflammatory activity | Quercetin is a known potent antioxidant and inhibitor of inflammatory enzymes. |
| Terpenes | Limonene, Pinene | Increased antimicrobial efficacy | Terpenes can increase bacterial cell membrane permeability, facilitating entry of other active compounds. |
| Phenolic Acids | Ferulic Acid | Potentiated neuroprotective effects | Both lignans (B1203133) and ferulic acid possess neuroprotective properties that may act on different pathways. biocrick.com |
| Other Lignans | Pinoresinol (B1678388) | Broader spectrum of activity | Different lignans may have varied targets and bioavailability profiles. |
Advanced Biosynthetic Pathway Engineering
The natural abundance of this compound can be low and variable, making extraction from plant sources an inefficient method for large-scale production. Metabolic engineering of microbial hosts like Saccharomyces cerevisiae or Escherichia coli offers a promising alternative for sustainable and scalable synthesis. researchgate.netmdpi.com
Future research should focus on elucidating and reconstructing the complete biosynthetic pathway of this compound in a suitable microbial chassis. This multi-step process would involve:
Pathway Elucidation: Identifying all the enzymes responsible for converting primary metabolites (like phenylalanine or tyrosine) into the final glycosylated lignan (B3055560).
Heterologous Expression: Introducing the genes encoding these plant-derived enzymes into a microbial host.
Metabolic Optimization: Engineering the host's metabolism to increase the supply of necessary precursors, such as coniferyl alcohol and UDP-glucose. This could involve upregulating native pathways or introducing novel enzymes to "push" metabolic flux towards the desired product. researchgate.net
Fermentation Development: Optimizing fermentation conditions (e.g., media composition, pH, aeration) and employing strategies like fed-batch fermentation to achieve high-titer production. mdpi.com
Success in this area would not only provide a reliable source of the compound for research and commercial purposes but also allow for the production of novel analogues by introducing enzymes with different specificities.
Development of Standardized Research Protocols
To ensure the reproducibility and comparability of research findings across different laboratories, the development of standardized protocols is essential. Currently, there is a lack of uniformity in the methods used for the extraction, purification, quantification, and biological testing of this compound.
One study highlighted the need for standardized specifications for a bamboo-sheath extract where this compound was a major ingredient, using chromatographic evaluation as a basis. biocrick.com This underscores the importance of analytical standardization. Future efforts should aim to establish:
Standardized Extraction and Purification Methods: To ensure consistent yield and purity of the compound from various natural sources.
Validated Analytical Techniques: Development of robust HPLC or UPLC-MS/MS methods for accurate quantification in complex matrices like plant extracts, food products, and biological samples.
Standardized Bioassay Protocols: Defining consistent cell lines, positive controls, and endpoint measurements for assessing its biological activities (e.g., antioxidant capacity, antimicrobial MIC values).
Adoption of such standards would facilitate more reliable comparisons of data and accelerate the translation of research findings into practical applications.
Comparative Studies with Other Lignan Glycosides
This compound belongs to the large and structurally diverse class of lignan glycosides. lifeasible.com Comparative studies are crucial for understanding how subtle structural variations—such as the nature of the aglycone, the type of sugar moiety, and the stereochemistry—influence biological activity and pharmacokinetic properties.
Future research should systematically compare this compound with other relevant lignans. For example, a comparative study on pinoresinol and its glucoside showed that the aglycone (pinoresinol) was absorbed faster and resulted in higher metabolite levels than its glycoside form. nih.gov A similar study comparing this compound with its aglycone, (+)-lyoniresinol, would provide invaluable insights into the role of the glucose moiety in its absorption, distribution, metabolism, and excretion (ADME) profile.
Furthermore, comparing its activity profile with other lignan glycosides, such as lyoniside (B1256259) or secoisolariciresinol (B192356) diglucoside, could help establish structure-activity relationships (SAR). researchgate.net These studies could reveal whether the specific tetralin structure of lyoniresinol offers unique advantages over other lignan backbones (e.g., furofuran or dibenzylbutane) for certain biological effects.
Table 3: Framework for Comparative Lignan Glycoside Studies
| Compound | Lignan Class | Key Structural Difference from this compound | Parameter for Comparison |
|---|---|---|---|
| (+)-Lyoniresinol | Aryltetralin Lignan | Aglycone (lacks glucose moiety) | Bioavailability, metabolic fate, cell permeability. nih.gov |
| (-)-7'-Epi-lyoniresinol 9'-O-β-D-glucopyranoside | Aryltetralin Lignan Glycoside | Diastereomer (different stereochemistry) | Free radical scavenging activity, enzyme inhibition specificity. researchgate.net |
| Pinoresinol Diglucoside | Furofuran Lignan Glycoside | Different lignan core (furofuran) | Antioxidant vs. estrogenic activity. |
| Secoisolariciresinol Diglucoside (SDG) | Dibenzylbutane Lignan Glycoside | Different lignan core (dibenzylbutane) | Gut microbiota metabolism, phytoestrogen potential. |
By pursuing these focused research directions, the scientific community can build a comprehensive understanding of this compound, moving from basic characterization to a detailed appreciation of its mechanisms, potential applications, and structure-function relationships.
Q & A
Basic Research Questions
Q. How can (+)-Lyoniresinol 9'-O-glucoside be identified and quantified in plant extracts?
- Methodology : Use HPLC-DAD/ELSD for quantification, validated with reference standards (HPLC ≥98% purity). Structural confirmation requires NMR (e.g., H and C) and mass spectrometry (MS) for molecular weight verification. Cross-reference retention times and spectral data with authenticated samples .
- Key considerations : Optimize mobile phase composition (e.g., methanol/water gradients) to resolve co-eluting peaks. Validate methods using spiked plant matrices to assess recovery rates .
Q. What are the recommended storage conditions to ensure stability?
- Methodology : Store lyophilized powder at 2–8°C for short-term use or -20°C for long-term stability (up to 3 years). For solutions in solvents (e.g., DMSO), store at -80°C to prevent degradation. Monitor purity via periodic HPLC analysis .
- Key considerations : Avoid repeated freeze-thaw cycles. Use amber vials to protect against light-induced degradation, as indicated by its sensitivity to UV exposure .
Q. Which chromatographic methods are validated for purity assessment?
- Methodology : Reverse-phase HPLC with C18 columns (e.g., 5 µm, 250 × 4.6 mm), using UV detection at 210–280 nm. Validate column efficiency (theoretical plates ≥2000) and resolution (≥1.5) against impurities .
- Troubleshooting : If multiple peaks arise, check for solvent contamination, column degradation, or improper sample preparation (e.g., incomplete filtration) .
Advanced Research Questions
Q. How does this compound modulate MAPK signaling pathways?
- Methodology : Use Western blotting or phospho-specific antibodies to assess inhibition of JNK/p38 phosphorylation in cell lines (e.g., macrophages or cancer cells). Pair with siRNA knockdown of MAPK components to confirm specificity .
- Experimental design : Dose-response studies (e.g., 5–40 µM) in HUVECs or RAW264.7 cells, measuring downstream markers like caspase-3 activation. Include controls for cytotoxicity (e.g., MTT assays) .
Q. What in vivo models are suitable for pharmacokinetic studies?
- Methodology : Administer the compound orally or intravenously in rodent models (e.g., Sprague-Dawley rats). Collect plasma/tissue samples at timed intervals and quantify via LC-MS/MS. Calculate bioavailability using non-compartmental analysis .
- Key parameters : Monitor metabolites (e.g., deglucosylated lyoniresinol) and correlate with antioxidant activity using SOD-like assays .
Q. How can discrepancies in reported bioactivity be resolved?
- Methodology : Conduct meta-analysis of published data, controlling for variables like plant source (e.g., Cinnamomum cassia vs. Lycium barbarum), extraction methods (e.g., ethanol vs. supercritical CO), and assay conditions (e.g., ROS scavenging vs. antimicrobial disk diffusion) .
- Statistical approach : Use ANOVA to assess batch-to-batch variability in commercial standards or inter-lab differences in MIC values for Gram-positive bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
